N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide is a compound that features a benzothiophene ring, a hydroxyethyl group, and a fluorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Formation of the Fluorophenyl Acetamide Moiety: This step involves the acylation of a fluorophenylamine with an acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiophene ring structure and have similar biological activities.
Fluorophenyl Acetamides:
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-13-7-5-12(6-8-13)9-18(22)20-10-16(21)15-11-23-17-4-2-1-3-14(15)17/h1-8,11,16,21H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUITFRESLUEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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